3-Cyclopentyl-1H-1,2,4-triazole LogP Compared to Closest Analogs for Membrane Permeability Prediction
The calculated partition coefficient (LogP) for 3-Cyclopentyl-1H-1,2,4-triazole is 1.55 . This value is lower than that of the unsubstituted 1H-1,2,4-triazole, which has a reported experimental LogP of -0.46 [1], and is comparable to other alkyl-substituted triazoles. This specific lipophilicity range is crucial for predicting membrane permeability and oral bioavailability, making this compound a preferred intermediate when a moderate LogP is desired for further derivatization in drug discovery projects.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.55 |
| Comparator Or Baseline | 1H-1,2,4-triazole (unsubstituted) has an experimental LogP of -0.46 [1] |
| Quantified Difference | Increase of ~2.01 log units relative to unsubstituted triazole |
| Conditions | Calculated value for target; experimental value for comparator [1] |
Why This Matters
The LogP value dictates compound behavior in biological assays, solubility, and formulation potential; 3-cyclopentyl-1H-1,2,4-triazole provides a specific and predictable lipophilicity profile distinct from less hydrophobic or overly hydrophobic alternatives.
- [1] PubChem. (n.d.). 1H-1,2,4-Triazole (Compound). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9257 View Source
